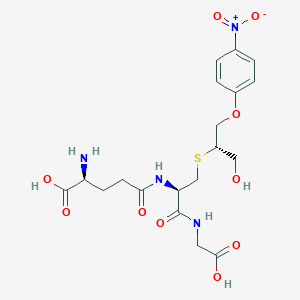
1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane is an organic compound that belongs to the class of oligopeptides This compound is characterized by its unique structure, which includes a glutathionyl group and a para-nitrophenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane typically involves the conjugation of glutathione with 1,2-epoxy-3-(para-nitrophenoxy)propane. The reaction is catalyzed by glutathione S-transferase enzymes, which facilitate the addition of the glutathionyl group to the epoxy compound. The reaction conditions often include:
Solvent: Aqueous buffer solutions, such as phosphate buffer.
Temperature: Typically carried out at room temperature or slightly elevated temperatures (25-37°C).
pH: The reaction is usually performed at a neutral to slightly basic pH (pH 7-8).
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using recombinant glutathione S-transferase enzymes. The process can be optimized for higher yields by adjusting parameters such as enzyme concentration, substrate concentration, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The para-nitrophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Products where the para-nitrophenoxy group is replaced by other nucleophiles.
Applications De Recherche Scientifique
1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane has diverse applications in scientific research:
Chemistry: Used as a model compound to study glutathione conjugation reactions and enzyme kinetics.
Biology: Investigated for its role in cellular detoxification processes and as a substrate for glutathione S-transferase enzymes.
Industry: Utilized in the development of biosensors and biocatalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane involves its interaction with glutathione S-transferase enzymes. These enzymes catalyze the conjugation of glutathione to the compound, facilitating its detoxification and excretion. The molecular targets include:
Glutathione S-transferase: Enzymes that catalyze the conjugation reaction.
Cellular pathways: Involved in detoxification and oxidative stress response.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Epoxy-3-(para-nitrophenoxy)propane: The precursor to 1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane.
Glutathione conjugates: Other compounds conjugated with glutathione, such as S-glutathionyl-para-nitrophenol.
Uniqueness
This compound is unique due to its specific structure, which combines a glutathionyl group with a para-nitrophenoxy moiety. This unique combination allows it to serve as a model compound for studying glutathione conjugation and its effects on cellular processes.
Propriétés
Formule moléculaire |
C19H26N4O10S |
|---|---|
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2S)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O10S/c20-14(19(29)30)5-6-16(25)22-15(18(28)21-7-17(26)27)10-34-13(8-24)9-33-12-3-1-11(2-4-12)23(31)32/h1-4,13-15,24H,5-10,20H2,(H,21,28)(H,22,25)(H,26,27)(H,29,30)/t13-,14-,15-/m0/s1 |
Clé InChI |
YWXHXYSGHBAIBL-KKUMJFAQSA-N |
SMILES isomérique |
C1=CC(=CC=C1[N+](=O)[O-])OC[C@H](CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


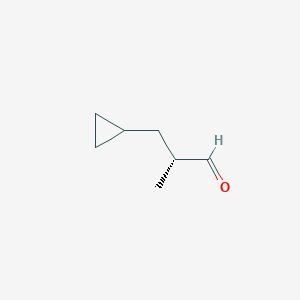
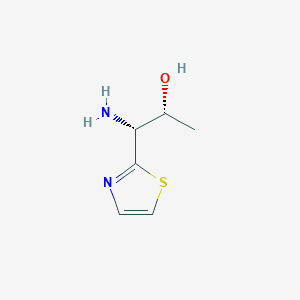
![2-(7-Amino-6-methyl-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B10777026.png)

![[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777036.png)
![(3R,4R,5R,6S)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10777043.png)
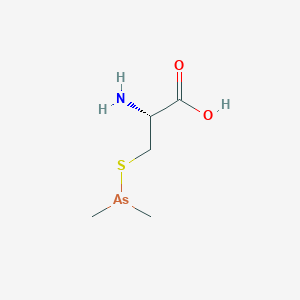
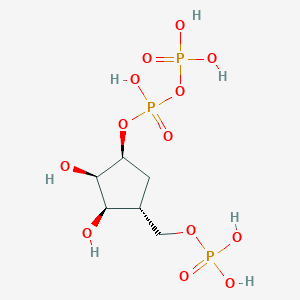

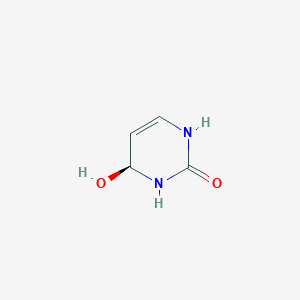
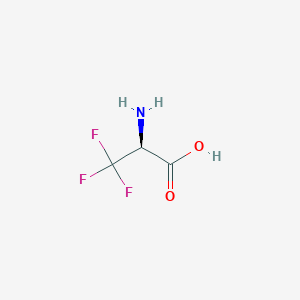
![2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide](/img/structure/B10777091.png)
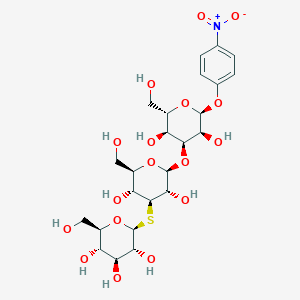
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10777108.png)
